Allyl isothiocyanate
Description
Significance of Allyl Isothiocyanate (AITC) in Academic Inquiry
The scientific interest in this compound stems primarily from its diverse pharmacological properties. nih.gov AITC is a subject of extensive research for its potential applications in various fields, including medicine and food preservation. mdpi.com Academic inquiry has focused on its antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comnih.gov
Research has demonstrated that AITC exhibits potent activity against a wide spectrum of pathogens, including bacteria and fungi, which has led to its investigation as a natural food preservative. numberanalytics.commdpi.com Furthermore, numerous in vitro and in vivo studies have explored the anticancer activities of AITC. nih.govnih.gov These studies have shown that AITC can inhibit the proliferation of various cancer cell lines and retard the growth of tumors in animal models. mdpi.comoup.com The compound's ability to modulate multiple cellular signaling pathways related to oxidative stress, inflammation, and apoptosis is a key focus of this research. nih.gov
Historical Context of AITC Research
The formal identification of this compound in the chemical literature dates back to the 1890s in articles by Augustus E. Dixon. acs.org At that time, the compound was referred to as "allylthiocarbimide." acs.org However, it wasn't until 1964 that AITC was identified in a biological context by Misao Kojima, who found it in dried wasabi roots. acs.org
Early research centered on its role as a plant defense mechanism against herbivores. wikipedia.org The pungent nature of AITC, released upon tissue damage, serves to repel animals. wikipedia.orgbris.ac.uk Over the decades, scientific focus has expanded significantly. By the 1980s, studies began to explore the biological effects of isothiocyanates, including AITC, with a growing interest in their potential health benefits. nih.gov This has led to a multitude of studies investigating its mechanisms of action and potential therapeutic applications. nih.govnih.gov
AITC in Cruciferous Vegetables and Glucosinolate Hydrolysis
This compound is abundantly present in cruciferous vegetables from the Brassicaceae family, including broccoli, Brussels sprouts, cauliflower, and kale. nih.govnih.gov However, AITC does not exist in its active form within the intact plant cells. bris.ac.uk It is stored as a stable precursor, a type of glucosinolate. nih.govnih.gov The release of AITC is a result of an enzymatic reaction triggered by tissue damage. wikipedia.orgtaylorandfrancis.com
The direct precursor to this compound is a glucosinolate known as sinigrin (B192396). nih.govmdpi.com Sinigrin is found in significant quantities in vegetables like mustard seeds, horseradish, and wasabi. mdpi.comnih.gov By itself, sinigrin is a harmless and relatively nonreactive compound. bris.ac.uktaylorandfrancis.com It is compartmentalized within the plant's cells, physically separated from the enzyme that catalyzes its conversion. mdpi.comnih.gov This separation prevents self-intoxication of the plant tissue. nih.gov
When the plant tissue is damaged, for instance by chewing, cutting, or pest attack, the cellular compartments are ruptured. taylorandfrancis.comnih.gov This brings sinigrin into contact with the enzyme myrosinase (a type of β-thioglucosidase). wikipedia.orgbris.ac.ukwikipedia.org Myrosinase catalyzes the hydrolysis of the glucose group from sinigrin. wikipedia.orgfrontiersin.org This enzymatic reaction produces an unstable intermediate aglycone, which then spontaneously rearranges to form the volatile and highly reactive this compound. nih.govfrontiersin.org This process is a classic example of a plant defense mechanism known as the "mustard oil bomb". wikipedia.org The amount of AITC produced is dependent on the concentration of its precursor, sinigrin, and the activity of the myrosinase enzyme. chemrxiv.org
Data Tables
Table 1: Occurrence of this compound and its Precursor in a Selection of Cruciferous Vegetables
| Vegetable | Family | Precursor Compound | Resulting Isothiocyanate | Reference(s) |
| Mustard | Brassicaceae | Sinigrin | This compound (AITC) | wikipedia.orgnih.gov |
| Wasabi | Brassicaceae | Sinigrin | This compound (AITC) | mdpi.comnih.gov |
| Horseradish | Brassicaceae | Sinigrin | This compound (AITC) | mdpi.comnih.gov |
| Cabbage | Brassicaceae | Sinigrin | This compound (AITC) | nih.govnih.gov |
| Broccoli | Brassicaceae | Sinigrin, Glucoraphanin | This compound (AITC), Sulforaphane (B1684495) | nih.gov |
| Brussels Sprouts | Brassicaceae | Sinigrin | This compound (AITC) | nih.govnih.gov |
| Kale | Brassicaceae | Sinigrin | This compound (AITC) | nih.gov |
| Cauliflower | Brassicaceae | Sinigrin | This compound (AITC) | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatoprop-1-ene | |
|---|---|---|
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InChI |
InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 | |
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InChI Key |
ZOJBYZNEUISWFT-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCN=C=S | |
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Molecular Formula |
C4H5NS, Array | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
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DSSTOX Substance ID |
DTXSID3020047 | |
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Molecular Weight |
99.16 g/mol | |
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Physical Description |
Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma | |
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Boiling Point |
304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C | |
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Flash Point |
115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol) | |
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| Source | Human Metabolome Database (HMDB) | |
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Density |
1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020 | |
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Vapor Density |
3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Impurities |
In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Colorless to pale yellow, oily liquid | |
CAS No. |
57-06-7, 8007-40-7 | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
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Melting Point |
-112 °F (NTP, 1992), -80 °C, -102.5 °C | |
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Biosynthesis and Metabolism of Allyl Isothiocyanate
Enzymatic Pathways in Plants
Allyl isothiocyanate is not stored directly within plant tissues. nih.govwikipedia.org Instead, it exists in the form of its inert precursor, a glucosinolate called sinigrin (B192396). nih.govwikipedia.org This stable compound is physically segregated from the enzyme myrosinase within the plant's cells. nih.govusda.gov When the plant tissue is damaged, for instance by an animal chewing it, the cellular compartments are ruptured. wikipedia.orgusda.gov This rupture allows myrosinase to come into contact with sinigrin. wikipedia.org
The myrosinase enzyme then hydrolyzes the sinigrin, cleaving the glucose molecule from its structure. nih.gov This process forms an unstable intermediate aglycone, which spontaneously rearranges to produce the volatile and pungent this compound. nih.govwikipedia.org This enzymatic reaction serves as a powerful defense mechanism for the plant against herbivores. wikipedia.org
Genetic Regulation of Glucosinolate Biosynthesis and Degradation
The production of glucosinolates, the precursors to compounds like AITC, is a complex process under tight genetic control. nih.govresearchgate.net Research in model plants like Arabidopsis thaliana has shown that the biosynthesis and accumulation of glucosinolates are controlled by numerous genes and are influenced by the plant's tissue type and developmental stage. usda.govacs.org
The regulation of glucosinolate genes is managed by a sophisticated network of transcription factors, primarily from the MYB and basic helix-loop-helix (bHLH) families. nih.govresearchgate.net These transcription factors act as master switches. For example, in Arabidopsis, the transcription factor MYB28 is a crucial regulator for the pathway leading to aliphatic glucosinolates (the class to which sinigrin belongs). proquest.com Another factor, MYB29, plays a supporting role. proquest.com
This genetic machinery does not operate in isolation; it interacts with hormonal signals, most notably jasmonate, an important plant hormone involved in defense responses. nih.govresearchgate.net The interplay between transcription factors and hormones like jasmonate allows the plant to rapidly coordinate the expression of glucosinolate genes in response to environmental threats like herbivory or pathogen attack. nih.govproquest.com The regulation also connects to the plant's primary metabolism, including sulfur and auxin pathways, ensuring that the resources for producing these defense compounds are available. researchgate.net
Below is a table of key transcription factors involved in regulating glucosinolate biosynthesis.
Interactive Data Table: Key Regulatory Factors in Glucosinolate Biosynthesis| Factor Family | Specific Factor | Role in Glucosinolate Regulation |
|---|---|---|
| MYB | MYB28 | Master regulator of basal aliphatic glucosinolate biosynthesis. proquest.com |
| MYB | MYB29 | Plays an accessory role in jasmonate-mediated aliphatic glucosinolate biosynthesis. proquest.com |
| MYB | ATR1 | Specifically regulates genes related to indole (B1671886) glucosinolate biosynthesis. proquest.com |
AITC Metabolism in Biological Systems
Once ingested, this compound is absorbed and undergoes extensive metabolism before being excreted. nih.govnih.gov The primary metabolic route for AITC and other isothiocyanates is the mercapturic acid pathway. nih.govaacrjournals.org This pathway is a major process for detoxifying electrophilic compounds. tandfonline.com In vivo studies show that AITC is rapidly metabolized, primarily in the liver, and its metabolites are distributed to various tissues before being eliminated, mainly through urine. nih.govnih.gov
The metabolism of AITC via the mercapturic acid pathway is a multi-step enzymatic process designed to make the compound more water-soluble for excretion. nih.govtandfonline.com
Glutathione (B108866) Conjugation: The process begins in the liver, where the isothiocyanate group of AITC is conjugated with glutathione (GSH). nih.gov This reaction is catalyzed by Glutathione S-transferases (GSTs). nih.gov The resulting product is a glutathione conjugate (GSH-AITC). nih.gov
Sequential Hydrolysis: The GSH-AITC conjugate is then sequentially broken down. First, the enzyme γ-glutamyltranspeptidase removes the glutamate (B1630785) residue. nih.govtandfonline.com Next, a dipeptidase (or cystinylglycinase) removes the glycine (B1666218) residue. nih.govtandfonline.com This leaves a cysteine conjugate of AITC.
N-Acetylation: In the final step, the enzyme N-acetyltransferase acetylates the cysteine conjugate. nih.gov This produces the final, excretable metabolite, a mercapturic acid. nih.govtandfonline.com
Interactive Data Table: Enzymes of the Mercapturic Acid Pathway for AITC
| Enzyme | Abbreviation | Step in Pathway |
|---|---|---|
| Glutathione S-transferases | GSTs | Catalyzes the initial conjugation of AITC with glutathione. nih.gov |
| γ-Glutamyltranspeptidase | γ-GT | Removes the glutamyl group from the glutathione conjugate. nih.gov |
| Dipeptidases / Cystinylglycinase | - | Removes the glycinyl group from the conjugate. nih.gov |
| N-Acetyltransferase | NAT | Catalyzes the final acetylation step to form the mercapturic acid. nih.gov |
N-acetylcysteine Conjugates of AITC
The end product of the mercapturic acid pathway for AITC is N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine (NAC-AITC). nih.govnih.gov This compound is the specific mercapturic acid derived from AITC. aacrjournals.org Research has identified this N-acetylcysteine conjugate as the major urinary metabolite in humans following the consumption of AITC-containing foods like mustard. nih.gov
The quantification of NAC-AITC in urine serves as a reliable biomarker for assessing the uptake and metabolism of dietary AITC. nih.gov Studies have shown that this conjugate is typically excreted within the first 8 to 12 hours after ingestion, and the amount excreted is dependent on the dose of AITC consumed. nih.gov
Interactive Data Table: Key Metabolites in the Mercapturic Acid Pathway of AITC
| Metabolite Name | Abbreviation | Description |
|---|---|---|
| Glutathione-AITC conjugate | GSH-AITC | The initial product formed by the conjugation of AITC and glutathione. nih.gov |
| N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine | NAC-AITC | The final mercapturic acid product excreted in the urine. nih.govnih.gov |
Pharmacological and Biological Activities
Antineoplastic Effects
Allyl isothiocyanate (AITC), an organosulfur compound found in cruciferous vegetables, has demonstrated significant anticancer properties across a variety of cancer types. mdpi.comnih.gov Research indicates that AITC can inhibit the proliferation of numerous human cancer cell lines, including those of the prostate, bladder, breast, and colon. nih.govoup.comspandidos-publications.comresearchgate.net Its antineoplastic activity is exerted through several mechanisms, such as inducing cell cycle arrest and apoptosis, and modulating key cellular signaling pathways. mdpi.comnih.govnih.gov Studies have shown its effectiveness in both drug-sensitive and drug-resistant cancer cells, highlighting its potential as a chemopreventive and therapeutic agent. nih.govmdpi.com
The anticancer effects of AITC are not attributed to a single mode of action but rather to its ability to interact with multiple intracellular targets, leading to a cascade of events that culminate in the inhibition of cancer cell growth and survival. nih.gove-century.us
AITC has been consistently shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase. e-century.usspandidos-publications.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. This effect has been observed in various cancer cell lines, including human prostate cancer (PC-3 and LNCaP), colorectal adenocarcinoma (SW620), bladder cancer (UM-UC-3), and malignant glioma (GBM 8401). oup.comnih.govspandidos-publications.comnih.gov
The mechanism underlying AITC-induced G2/M arrest involves the modulation of key regulatory proteins. In human metastatic colorectal adenocarcinoma SW620 cells, AITC treatment leads to the downregulation of the protein phosphatases Cdc25B and Cdc25C at both the mRNA and protein levels. spandidos-publications.com The reduction of these critical phosphatases results in the decreased activity of the Cdc2/cyclin B1 complex, which is essential for entry into mitosis. spandidos-publications.com Similarly, in human hepatocellular cancer HepG2 cells and malignant glioma GBM 8401 cells, AITC has been found to decrease the expression of Cyclin B1 and CDK1, further contributing to cell cycle arrest in the G2/M phase. nih.gove-century.us
| Cancer Cell Line | Type of Cancer | Phase of Arrest | Key Molecular Alterations | Reference |
|---|---|---|---|---|
| SW620 | Colorectal Adenocarcinoma | G2/M | Downregulation of Cdc25B and Cdc25C | spandidos-publications.com |
| PC-3, LNCaP | Prostate Cancer | G2/M | Accumulation of cells in G2/M phase | oup.com |
| UM-UC-3 | Bladder Cancer | Mitotic Arrest | Increased ubiquitination and degradation of α- and β-tubulin | nih.gov |
| HepG2 | Hepatocellular Cancer | G2/M | Decreased expression of Cyclin B1 and CDK1 | e-century.us |
| GBM 8401 | Malignant Glioma | G2/M | Decrease in CDK1, cyclin A, and cyclin B activity | nih.gov |
AITC is a potent inducer of apoptosis, or programmed cell death, in cancer cells through mechanisms that are often dependent on the mitochondria. mdpi.comnih.gov This process is crucial for eliminating malignant cells. The induction of apoptosis by AITC has been documented in a wide range of cancer cells, including human glioblastoma, bladder cancer, colorectal cancer, and breast cancer. nih.govnih.govnih.goviiarjournals.org
The mitochondrion-mediated apoptotic pathway triggered by AITC involves several key events. AITC treatment leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria into the cytoplasm. mdpi.comnih.govnih.gov Cytoplasmic cytochrome c activates a cascade of cysteine proteases known as caspases. Specifically, AITC has been shown to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. mdpi.comnih.govnih.govmdpi.com The activation of caspase-3 leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological changes of apoptosis. nih.gov Furthermore, AITC modulates the expression of the Bcl-2 family of proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, which further promotes mitochondrial dysfunction and apoptosis. mdpi.commdpi.com
| Cancer Cell Line | Type of Cancer | Key Apoptotic Events | Reference |
|---|---|---|---|
| GBM 8401 | Glioblastoma | Upregulation of caspase-3 and -9; increased cytosolic cytochrome c, AIF, and Endo G | mdpi.comnih.gov |
| UM-UC-3 | Bladder Cancer | Release of cytochrome c; activation of caspase-3 and -9 | nih.gov |
| HT-29 | Colorectal Cancer | Increased cytochrome c, Apaf-1, AIF, Endo G; activation of caspase-9 and -3 | mdpi.comnih.gov |
| MCF-7 | Breast Cancer | Increased Bax protein, decreased Bcl-2 expression; release of cytochrome c, AIF, and Endo G | mdpi.comresearchgate.net |
| HepG2 | Hepatocellular Cancer | Increased caspase-3/8 expression; decreased Bcl-2 expression | e-century.us |
AITC exerts its antineoplastic effects by modulating critical signal transduction pathways that regulate cancer cell proliferation, survival, and metastasis. mdpi.comnih.gov Its ability to interfere with these pathways underscores its multifaceted anticancer activity.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in cancer. AITC has been shown to modulate the MAPK pathway, although its specific effects can be cell-type dependent. nih.govspandidos-publications.com In epidermal growth factor (EGF)-stimulated HT29 human colorectal adenocarcinoma cells, AITC effectively inhibited cell invasion and migration by suppressing the phosphorylation of key MAPK members, including JNK, ERK, and p38. spandidos-publications.comspandidos-publications.com This inhibition was associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are critical for cancer cell invasion and are regulated by the MAPK pathway. mdpi.comspandidos-publications.com In contrast, studies on other cancer cells, such as PC-3 and LNCaP prostate cancer cells, have reported an activation of ERK and JNK, which was associated with the induction of apoptosis. nih.gov This suggests that AITC's influence on the MAPK pathway is complex and context-specific.
| Cancer Cell Line | Effect on MAPK Pathway | Downstream Consequence | Reference |
|---|---|---|---|
| HT29 (Colorectal) | Inhibition of p-JNK, p-ERK, p-p38 | Suppression of invasion and migration; downregulation of MMP-2/-9 | spandidos-publications.comspandidos-publications.com |
| PC-3, LNCaP (Prostate) | Activation of ERK and JNK | Induction of apoptosis | nih.gov |
| Caco-2 (Colorectal) | Activation of ERK1/2 | Regulation of G2/M arrest and apoptosis | aacrjournals.org |
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers. Research indicates that AITC can suppress the proliferation and invasion of human hepatocellular cancer HepG2 cells by inhibiting the AKT/NF-κB signaling pathway. e-century.us In this cell line, AITC treatment resulted in decreased phosphorylation of AKT and reduced transcriptional activity of NF-κB. e-century.us However, in another study using MDA-MB-231 breast cancer cells, AITC did not significantly alter the levels of NF-κB p65, suggesting that the effect of AITC on the NF-κB pathway may also be specific to the cancer type and cellular context. mdpi.com
Mechanisms of Action in Cancer Cells
Modulation of Signal Transduction Pathways
Nrf2 Activation
This compound (AITC) is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of this pathway by AITC leads to the induction of various detoxification and antioxidant enzymes. spandidos-publications.com
In studies using RAW264.7 macrophage cells, AITC treatment resulted in an increase in the nuclear translocation of Nrf2. nih.gov This was accompanied by a subsequent increase in both the mRNA and protein levels of heme-oxygenase 1 (HO-1), a key Nrf2 target gene. nih.gov Similarly, in 16HBE14o- human bronchial epithelial cells stimulated with cigarette smoke extract, AITC was found to upregulate the expression of Nrf2. spandidos-publications.com Research has also shown that AITC can activate the Nrf2/NQO1 pathway, which may help improve oxidative stress in the lungs. nih.gov
The mechanism of Nrf2 activation by isothiocyanates like AITC is thought to involve the modification of Keap1, an inhibitor protein of Nrf2. youtube.com By reacting with Keap1, AITC facilitates the release of Nrf2, allowing it to move to the nucleus and initiate the transcription of protective genes. youtube.com While effective, some studies note that AITC can be slightly less potent in its Nrf2-activating capacity compared to other isothiocyanates, such as sulforaphane (B1684495) (SFN). nih.gov
| Cell Line | Key Findings | Reference |
|---|---|---|
| RAW264.7 Macrophages | AITC increased nuclear Nrf2 levels and induced HO-1 gene and protein expression. | nih.gov |
| 16HBE14o- Bronchial Epithelial Cells | AITC upregulated Nrf2 expression in cells stimulated by cigarette smoke extract. | spandidos-publications.com |
| Rat Lung Tissue (COPD Model) | AITC reversed the downregulation of Nrf2 and NQO1, activating the Nrf2/NQO1 pathway. | nih.gov |
DNA Damage Response and Replication Stress
AITC has been shown to exert anticancer effects by inducing DNA damage and replication stress in cancer cells. nih.govnih.gov This activity disrupts the cell cycle and can lead to cell death. In non-small cell lung cancer (NSCLC) cells (A549 and H1299), AITC exposure was found to induce replication stress. nih.govnih.gov This was evidenced by the formation of γH2AX and FANCD2 foci, which are markers of DNA double-strand breaks and stalled replication forks. nih.govnih.gov
The compound triggers ATM/ATR-mediated checkpoint responses, which are critical signaling pathways that react to DNA damage. nih.govnih.gov This response leads to cell cycle arrest in the S and G2/M phases, providing time for the cell to repair the damage or undergo apoptosis if the damage is too severe. nih.govnih.gov Studies have shown that the FANCD2 foci induced by AITC co-localize with BrdU, indicating the presence of stalled or collapsed DNA replication forks. nih.govnih.gov
In human breast cancer MCF-7 cells, AITC was also observed to induce DNA damage in a dose-dependent manner, as measured by the comet assay. iiarjournals.org This was accompanied by alterations in the expression of proteins involved in DNA damage and repair, including an increase in p-ATM, p-ATR, p53, and PARP, and a decrease in DNA-PK. iiarjournals.org These findings suggest that AITC not only causes DNA lesions but also impairs the cell's ability to repair them, contributing to its cytotoxic effects.
| Cell Line | Effect of AITC | Key Molecular Markers | Reference |
|---|---|---|---|
| A549 & H1299 (NSCLC) | Induction of replication stress and cell cycle arrest. | γH2AX, FANCD2 foci, ATM/ATR activation. | nih.govnih.gov |
| MCF-7 (Breast Cancer) | Induction of DNA damage and alteration of DNA repair protein expression. | Increased p-ATM, p-ATR, p53, PARP; Decreased DNA-PK. | iiarjournals.org |
| Ovarian Cancer Cells | Induction of replication stress-mediated DNA damage response. | Not specified. | nih.gov |
Anti-metastatic and Anti-invasion Effects
AITC demonstrates significant potential in inhibiting cancer metastasis and invasion, which are key processes in cancer progression. nih.gov Research has shown that AITC can suppress the migration and invasion of various cancer cell types.
In human colorectal cancer HT29 cells, AITC at concentrations of 5 and 10 μM was able to inhibit cell migration by 48% and 81%, respectively. nih.gov This effect was linked to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for degrading the extracellular matrix and facilitating cell invasion. nih.gov Concurrently, AITC increased the expression of TIMP-1, a natural inhibitor of MMPs. nih.gov Similar dose-dependent decreases in MMP-2 and MMP-9 activity were observed in SK-Hep1 human hepatoma cells. nih.gov
In human gastric cancer AGS cells, AITC was found to suppress cell motility and invasion by affecting the PI3K/AKT and MAPK signaling pathways. nih.gov Furthermore, in a rat model of breast cancer, AITC treatment modulated the expression of MMP-2, MMP-9, and TIMP-2, thereby inhibiting invasion. bohrium.comresearchgate.net This was associated with the inhibition of the EGFR-mediated JAK-1/STAT-3 signaling pathway. bohrium.comresearchgate.net These findings collectively indicate that AITC's anti-metastatic effects are mediated through its influence on multiple signaling pathways and key protein expressions involved in cell motility and invasion. nih.govbohrium.com
Reactive Oxygen Species (ROS) Modulation
This compound exhibits a complex role in modulating reactive oxygen species (ROS) levels within cells, which can lead to different biological outcomes depending on the context. In some scenarios, AITC acts as a pro-oxidant, inducing ROS generation, which can trigger apoptosis in cancer cells. nih.govresearchgate.net For instance, in human colorectal adenocarcinoma HT-29 cells, AITC was found to induce apoptosis through ROS-based endoplasmic reticulum (ER) stress and the mitochondrial pathway. nih.gov The production of ROS was identified as a key trigger for ER stress markers like GADD153 and pro-apoptotic factors such as caspase-3. nih.gov
Conversely, AITC can also enhance the cellular antioxidant defense system, often through the activation of the Nrf2 pathway. nih.govresearchgate.net In a study on diabetic rats, a high dose of AITC upregulated the Nrf2 transcription factor and increased the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST) in the liver. nih.govresearchgate.net However, this was accompanied by an increase in markers of oxidative stress, suggesting a complex and potentially dose-dependent effect. nih.govresearchgate.net
In human cerebrovascular endothelial cells, AITC was shown to evoke a Ca2+-dependent nitric oxide release, which was triggered by the production of cytosolic, but not mitochondrial, ROS. mdpi.com This suggests that AITC-induced ROS can act as signaling molecules to modulate vascular function. mdpi.com The dual ability of AITC to both generate ROS and upregulate antioxidant defenses highlights its complex interaction with the cellular redox balance. researchgate.netnih.gov
Specific Cancer Models and Preclinical Investigations
Lung Cancer
Preclinical investigations have highlighted the potential of this compound (AITC) as a therapeutic agent for lung cancer, particularly non-small cell lung cancer (NSCLC). nih.govnih.gov Studies on human A549 and H1299 NSCLC cell lines have shown that AITC induces significant anticancer effects through the induction of replication stress. nih.govnih.govmdpi.com
AITC exposure triggers ATM/ATR-mediated checkpoint responses, leading to cell cycle arrest in the S and G2/M phases and the formation of DNA damage markers like γH2AX and FANCD2 foci. nih.govnih.gov In a comparative study, AITC was more effective at inhibiting NSCLC cell growth than phenyl isothiocyanate (PITC), with IC50 values of 10 μM for A549 cells and 5 μM for H1299 cells. mdpi.com
Furthermore, AITC has been identified as a potential radiosensitizing agent. nih.govnih.gov Combination therapy involving AITC followed by radiation treatment resulted in increased DNA damage response and enhanced cell killing in NSCLC cells compared to either treatment alone. nih.govnih.gov Analysis of this combination revealed synergistic effects, suggesting that AITC could be used to make tumor cells more susceptible to radiation therapy. nih.govnih.gov This provides a strong rationale for the preclinical evaluation of AITC, potentially in combination with standard treatments like radiation, for NSCLC. nih.gov
Breast Cancer
The effects of this compound (AITC) in preclinical breast cancer models have yielded varied results, suggesting that its efficacy may be dependent on the specific molecular subtype of the cancer.
In estrogen receptor-positive (ER+) MCF-7 human breast cancer cells, AITC has been shown to induce DNA damage and impair DNA repair mechanisms. iiarjournals.org It decreased the viability of MCF-7 cells and altered the expression of key DNA repair proteins, indicating a clear anti-cancer effect in this cell line. iiarjournals.org
However, research on the triple-negative breast cancer cell line MDA-MB-231 has produced conflicting findings. One study reported that AITC did not inhibit, but rather slightly promoted, the proliferation of MDA-MB-231 cells. nih.govnih.gov In this model, AITC did not induce apoptosis or cell cycle arrest and was found to increase the expression of the pro-survival gene BCL-2 and the mTOR gene. nih.govnih.gov Conversely, another study showed that AITC inhibited the EGFR-mediated JAK-1/STAT-3 signaling pathway in a rat model of chemically-induced mammary cancer, which is often used to model aggressive breast cancers. bohrium.comresearchgate.net This inhibition led to reduced angiogenesis and invasion. bohrium.comresearchgate.net These discrepancies highlight the complexity of AITC's action and suggest that its therapeutic potential in breast cancer may be context-dependent. mdpi.comnih.gov
| Breast Cancer Model | Key Findings | Reported Mechanism | Reference |
|---|---|---|---|
| MCF-7 (ER+) | Decreased cell viability, induced DNA damage. | Altered expression of DNA repair proteins (p-ATM, p53, PARP). | iiarjournals.org |
| MDA-MB-231 (Triple-Negative) | No inhibition of proliferation; slight promotion observed. | No induction of apoptosis; increased BCL-2 and mTOR expression. | nih.govnih.gov |
| DMBA-induced Rat Model | Inhibited tumor development, angiogenesis, and invasion. | Inhibition of EGFR-mediated JAK-1/STAT-3 signaling. | bohrium.comresearchgate.net |
Antimicrobial Activities
This compound is a well-documented antimicrobial agent with strong activity against a wide range of microorganisms, including pathogenic bacteria and fungi. mdpi.comnih.govmdpi.com It is recognized for its potent effects in both liquid media and its vapor form. nih.govresearchgate.net Its broad-spectrum activity has been demonstrated against various foodborne pathogens such as Campylobacter jejuni, Salmonella Montevideo, Escherichia coli O157:H7, and Listeria monocytogenes. nih.govfrontiersin.orgresearchgate.net The effectiveness of AITC as an antimicrobial supports its application in food preservation, where it can inhibit the growth of undesirable microorganisms and extend the shelf life of products. nih.govmdpi.com
Antibacterial Mechanisms
The antibacterial action of this compound is multifaceted, but a primary mechanism involves inflicting damage on bacterial cells. mdpi.comnih.gov Studies have shown that AITC is a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth (bacteriostatic). frontiersin.org Its effectiveness extends to bacteria in all stages of growth, including stationary phase cells, which are often resistant to other types of antibiotics like penicillin G and streptomycin. nih.govresearchgate.net The bactericidal activity is often determined by measuring the leakage of cellular metabolites, such as materials that absorb light at wavelengths of 260 nm and 280 nm (indicative of nucleic acids and proteins, respectively). nih.govresearchgate.net
A critical aspect of this compound's antibacterial mechanism is its ability to alter the permeability of the bacterial cell membrane. nih.govresearchgate.net This effect is similar to that of polymyxin (B74138) B, an antibiotic known to disrupt cell membranes. nih.gov Treatment with AITC leads to a significant increase in membrane permeability, which results in the leakage of intracellular components. nih.govfrontiersin.org This disruption of the membrane integrity is a key factor in its bactericidal effect. The increased permeability can be observed through assays that measure the activity of enzymes like β-galactosidase outside the cell after exposure to AITC, indicating that the membrane has become compromised. nih.govresearchgate.net This damage to the cellular membrane system is a primary reason for AITC's toxicity to bacterial cells. nih.gov
Protein Structure Disruption
The biological activity of this compound is linked to its ability to interact with and modify proteins. One of the proposed mechanisms involves the disruption of protein structures, particularly by affecting disulfide bonds within bacterial proteins. frontiersin.org The isothiocyanate group (-N=C=S) is highly reactive and can readily form covalent bonds with nucleophilic groups in amino acid residues, such as the sulfhydryl groups of cysteine. This interaction can alter the protein's native three-dimensional conformation, which is crucial for its function. Disruption of the primary structure, the sequence of amino acids, can lead to improper folding and a non-functional protein. khanacademy.org This modification can subsequently inhibit enzyme activity and disrupt essential cellular processes. Research has also shown that AITC can induce the expression of heat shock proteins, which are involved in protein quality control and the degradation of misfolded proteins, further suggesting its impact on protein integrity. nih.gov
Antifungal Mechanisms
AITC demonstrates notable antifungal properties through multiple mechanisms of action, targeting critical components of fungal cell biology.
A primary target of AITC's antifungal activity is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Research has demonstrated that AITC effectively inhibits the production of ergosterol in the pathogenic yeast Candida albicans. nih.govnih.govresearchgate.net Studies have shown that AITC at a concentration of 0.125 mg/ml can completely inhibit ergosterol biosynthesis. nih.govresearchgate.net This inhibition disrupts the fungal membrane structure, leading to increased permeability and ultimately, cell death. The mechanism is similar to that of certain established antifungal drugs, which also target the ergosterol pathway. cohlife.org
AITC also exerts its antifungal effects by interfering with key signal transduction pathways that regulate fungal virulence and development. In Candida albicans, AITC has been shown to modulate the expression of genes involved in morphogenesis, particularly the transition from yeast to hyphal form, which is a critical virulence factor. nih.gov
Quantitative real-time polymerase chain reaction (qRT-PCR) analysis revealed that AITC treatment leads to the downregulation of genes that promote hyphal growth, such as PDE2, CEK1, and TEC1. nih.govnih.govresearchgate.net Conversely, it upregulates genes that act as negative regulators of filamentation, including MIG1, NRG1, and TUP1. nih.govnih.govresearchgate.net This modulation of gene expression effectively suppresses the fungus's ability to form invasive hyphae. For instance, at a concentration of 0.125 mg/ml, AITC was found to downregulate PDE2, CEK1, and TEC1 by 2.54-fold, 1.91-fold, and 1.04-fold, respectively, while upregulating MIG1, NRG1, and TUP1 by 9.22-fold, 3.35-fold, and 7.80-fold, respectively. nih.govnih.govresearchgate.net
**Table 1: Effect of this compound on Fungal Gene Expression in C. albicans*** *Data derived from studies on the antifungal mechanisms of AITC. nih.govresearchgate.net
| Gene | Function | Effect of AITC | Fold Change |
|---|---|---|---|
| PDE2 | Promotes hyphal growth | Downregulation | -2.54 |
| CEK1 | Promotes hyphal growth | Downregulation | -1.91 |
| TEC1 | Promotes hyphal growth | Downregulation | -1.04 |
| MIG1 | Represses filamentation | Upregulation | +9.22 |
| NRG1 | Represses filamentation | Upregulation | +3.35 |
| TUP1 | Represses filamentation | Upregulation | +7.80 |
Anti-inflammatory Effects
AITC possesses significant anti-inflammatory properties, which are primarily attributed to its ability to modulate inflammatory cytokines and inhibit key signaling pathways involved in the inflammatory response. nih.govresearchgate.netnih.gov
AITC has been shown to effectively reduce the production of pro-inflammatory cytokines. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, AITC significantly decreased the mRNA levels and secretion of tumor necrosis factor-alpha (TNF-α). nih.govbohrium.com Furthermore, the expression of other pro-inflammatory markers, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), was also downregulated following treatment with AITC. nih.govresearchgate.netresearchgate.net This modulation of cytokine production helps to dampen the inflammatory cascade. AITC's ability to inhibit these key mediators suggests its potential in mitigating inflammatory conditions. researchgate.netmdpi.com
Table 2: Modulation of Pro-inflammatory Markers by this compound Summary of findings from in vitro studies on RAW264.7 macrophages. nih.govresearchgate.netbohrium.com
| Inflammatory Marker | Type | Effect of AITC |
|---|---|---|
| TNF-α | Cytokine | Decreased mRNA and secretion |
| IL-1β | Cytokine | Decreased gene expression |
| IL-6 | Cytokine | Decreased gene expression |
| iNOS | Enzyme | Decreased gene expression |
The anti-inflammatory effects of AITC are mechanistically linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.net In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, a cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it activates target genes. researchgate.net Research has demonstrated that AITC inhibits this process. Specifically, AITC treatment decreases the nuclear levels of the p65 protein, a key subunit of the NF-κB transcription factor. nih.govbohrium.com By preventing the nuclear translocation of p65, AITC effectively blocks the activation of NF-κB and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and iNOS. nih.govresearchgate.netresearchgate.net
Antioxidant Activities
Glutathione S-transferase (GST) Expression Induction
This compound (AITC) has been observed to influence the expression of the glutathione S-transferase (GST) enzyme family. In studies conducted on Arabidopsis thaliana, exposure to AITC led to a notable upregulation in the transcription of genes that encode for GSTs. frontiersin.orgnih.govnih.govfrontiersin.org This induction of GST expression is considered a defense-related mechanism within the plant. frontiersin.orgnih.govnih.gov The upregulation of these detoxification enzymes is a key cellular response to the presence of AITC. frontiersin.orgnih.gov
Glutathione (GSH) Depletion and Replenishment
Exposure to this compound causes a significant, though reversible, impact on cellular glutathione (GSH) levels. Research in Arabidopsis thaliana demonstrates that treatment with AITC results in a time- and dose-dependent depletion of the cellular GSH pool. frontiersin.orgnih.govnih.govfrontiersin.org This depletion is linked to the conjugation of AITC with GSH, a process that facilitates the accumulation of isothiocyanates within cells. frontiersin.orgoup.com The reaction between AITC and the thiol group of GSH can disturb the intracellular redox balance. frontiersin.org
Interestingly, following the initial depletion, the GSH pool has been observed to recover rapidly, returning to levels comparable to those in control subjects. frontiersin.orgnih.govnih.gov This suggests an efficient mechanism for either the replenishment of GSH or the rapid detoxification of AITC. frontiersin.orgnih.govnih.gov Studies have also indicated that prior depletion of cellular GSH can reduce the accumulation of isothiocyanates, highlighting the critical role of GSH in this process. oup.com
Other Biological Activities
Anti-obesity Properties
This compound has been identified as a potential agent in combating obesity. nih.govnih.gov Research indicates that AITC and its metabolites may exert anti-obesity effects by suppressing adipogenesis, the process by which fat cells are formed. nih.govmdpi.comresearchgate.net In studies using 3T3-L1 pre-adipocytes, AITC was shown to inhibit their differentiation into mature adipocytes, leading to a dose-dependent decrease in lipid droplet accumulation. nih.gov
One of the underlying mechanisms for this effect is the suppression of galectin-12 expression. nih.gov Furthermore, AITC has been found to downregulate key adipogenic transcription factors. nih.gov In animal models involving mice fed a high-fat diet (HFD), oral administration of AITC resulted in reduced body weight and smaller white adipocyte size. nih.gov
| Model System | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| 3T3-L1 pre-adipocytes | Inhibited adipocyte differentiation and decreased lipid droplet accumulation. | Suppression of galectin-12 expression and downregulation of key adipogenic transcription factors. | nih.gov |
| High-Fat Diet (HFD)-fed mice | Reduced body weight and white adipocyte size. | Inhibition of adipocyte differentiation. | nih.gov |
| In vitro / In vivo models | Metabolites (GSH-AITC, NAC-AITC) suppress adipogenesis and lipogenesis. | Suppression of PPAR-γ, C/EBPα, and FAS expression. | researchgate.net |
Effects on Lipid Metabolism
AITC plays a significant role in regulating lipid metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov It has been shown to ameliorate hepatic lipid accumulation in mice on a high-fat diet. nih.govnih.gov The anti-obesity effect of AITC is partly attributed to its ability to regulate lipid metabolism by suppressing the biosynthesis of fatty acids and cholesterol.
Mechanistically, AITC significantly downregulates the protein levels of sterol regulatory element-binding protein 1 (SREBP1) and its target genes involved in lipogenesis. nih.govnih.gov It also reduces the promoter activity of the fatty acid synthase (FAS) gene and suppresses the activation of SREBPs. Conversely, AITC upregulates the levels of proteins involved in fatty acid β-oxidation. nih.gov This dual action is mediated by the activation of upstream regulators Sirtuin 1 (Sirt1) and AMP-activated protein kinase α (AMPKα). nih.govnih.gov
| Target Pathway | Effect of AITC | Specific Genes/Proteins Modulated | Reference |
|---|---|---|---|
| Lipogenesis (Fatty Acid Synthesis) | Downregulation | SREBP1, SCD1, FAS, ACC1 | nih.govnih.govwjgnet.com |
| Fatty Acid β-Oxidation | Upregulation | PGC1α, PPARα, CPT1α | nih.gov |
| Upstream Signaling | Activation | Sirtuin 1 (Sirt1), AMP-activated protein kinase α (AMPKα) | nih.govnih.gov |
Modulation of Stomatal Movement in Plants
This compound is actively involved in regulating the opening and closing of stomata in plants, a key process for managing water loss and gas exchange. nih.govnih.govwordpress.com Exogenously applied AITC has been shown to induce stomatal closure in Arabidopsis. nih.govnih.govresearchgate.net This response is a defense mechanism that can help plants suppress water loss and prevent the invasion of fungi through stomatal pores. nih.govwordpress.com
The mechanism for AITC-induced stomatal closure involves the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as an elevation of cytosolic calcium ion (Ca²⁺) concentration. nih.gov The elevation of cytosolic Ca²⁺ is essential for the closure of stomata induced by AITC. nih.govresearchgate.net However, AITC can also inhibit light-induced stomatal opening, and this particular action does not require Ca²⁺ signaling. nih.govresearchgate.net Recent studies on pakchoi under drought stress showed that AITC treatment promotes stomatal closure, which helps improve water retention and restore growth. wordpress.com
Activation of Transient Receptor Potential (TRP) Channels
This compound (AITC) is a potent activator of several members of the Transient Receptor Potential (TRP) channel family, a group of ion channels that are crucial for sensory perception. The activation of these channels by AITC is a key mechanism underlying its pungent and irritant effects. The interaction of AITC with TRP channels, particularly TRPA1, TRPV1, and TRPM8, has been the subject of extensive research.
TRPA1 Activation
The primary and most well-documented target of AITC is the TRPA1 channel, often referred to as the "mustard oil receptor". acs.org TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons. nih.gov Its activation by AITC leads to an influx of cations, including Ca2+, which triggers downstream signaling pathways associated with pain and inflammation. mdpi.com
The mechanism of TRPA1 activation by AITC involves a direct covalent modification of specific amino acid residues within the channel protein. nih.gov AITC is an electrophile that reacts with nucleophilic cysteine and lysine (B10760008) residues in the cytoplasmic N-terminus of the TRPA1 channel. mdpi.comnih.gov This covalent modification is thought to induce a conformational change in the channel, leading to its opening. nih.gov While the modification is covalent, the activation of TRPA1 by lower concentrations of AITC can be reversible upon washout. nih.gov However, prolonged exposure or higher concentrations can lead to irreversible activation and subsequent desensitization of the channel. nih.gov
Studies have shown that AITC activates human TRPA1 (hTRPA1) in a concentration-dependent manner. nanion.de The half-maximal effective concentration (EC50) for AITC-induced activation of hTRPA1 has been reported to be approximately 2.7 µM. nanion.de However, other research has indicated an EC50 value of 0.58 µM. acs.org High concentrations of AITC (>10 µM) have been observed to cause strong desensitization of the channel. nanion.de
AITC Activation of TRPA1
| Parameter | Finding | Source |
|---|---|---|
| Mechanism | Covalent modification of cysteine and lysine residues. | mdpi.comnih.gov |
| EC50 (hTRPA1) | 2.7 ± 0.4 µM | nanion.de |
| EC50 (TRPA1) | 0.58 µM | acs.org |
| Effect of High Concentrations (>10 µM) | Strong desensitization of the channel. | nanion.de |
TRPV1 Activation
Interestingly, the mechanism of TRPV1 activation by AITC differs from that of TRPA1. Research has shown that AITC-induced activation of TRPV1 does not depend on the covalent modification of cysteine residues. nih.govresearchgate.net Instead, the activation is largely dependent on the interaction with a specific serine residue (S513) located in the capsaicin-binding site of the channel. nih.govresearchgate.net This suggests that AITC activates TRPV1 through a reversible, non-covalent interaction. nih.gov Furthermore, AITC induces a shift in the voltage-dependence of TRPV1 activation towards more negative potentials, an effect that is similar to that of capsaicin (B1668287). nih.govresearchgate.net Studies have also demonstrated that AITC can sensitize TRPV1 to heat, meaning that in the presence of AITC, the channel is activated at lower temperatures. nih.gov
AITC Interaction with TRPV1
| Parameter | Finding | Source |
|---|---|---|
| Mechanism | Reversible interaction with the capsaicin binding site, largely dependent on the S513 residue. Does not require cysteine modification. | nih.govresearchgate.net |
| Effect on Voltage Dependence | Shifts the voltage dependence of activation toward negative voltages. | nih.govresearchgate.net |
| Sensitization | Sensitizes TRPV1 to heat stimulation in a TRPA1-independent manner. | nih.gov |
TRPM8 Activation
More recent research has revealed that AITC can also directly activate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is known as the primary cold and menthol (B31143) sensor in mammals. nih.gov This finding is notable because it expands the range of sensory channels modulated by AITC.
The activation of TRPM8 by AITC occurs through a distinct biophysical mechanism compared to its activation by menthol. nih.gov While menthol (a Type I agonist) stabilizes the open state of the channel, AITC (a Type II agonist) acts by destabilizing the closed state of the channel relative to the transition state. nih.govnih.gov This distinction in the mechanism of action has important implications for the pharmacology and understanding of TRPM8 channel gating. nih.gov Application of AITC at concentrations of 300 µM and higher has been shown to cause a rapid and reversible increase in TRPM8 currents in cells expressing the human TRPM8 channel. nih.gov
AITC and TRPM8 Activation
| Parameter | Finding | Source |
|---|---|---|
| Mechanism | Acts as a Type II agonist, destabilizing the closed state of the channel. | nih.govnih.gov |
| Effective Concentration | ≥300 μM causes a rapid and reversible increase in TRPM8 current. | nih.gov |
Epigenetic Modulation by Allyl Isothiocyanate
Histone Acetylation Inhibition
Histone acetylation is a key epigenetic modification associated with an 'open' chromatin structure, which facilitates gene transcription. nih.gov This process is dynamically regulated by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). researchgate.net Allyl isothiocyanate has been found to influence this balance.
Research on human malignant melanoma (A375) cells has shown that AITC can diminish specific histone H4 lysine (B10760008) acetylation marks. nih.gov In one study, while AITC was reported to induce histone acetylation in mouse erythroleukemia cells, it did not appear to directly inhibit HDAC activity in that specific context. researchgate.net However, other studies suggest that by inhibiting the activity of HDACs, AITC can lead to an increase in histone acetylation, which in turn alters gene expression and can impede the growth of cancer cells. nih.gov
Further investigation into the interplay of AITC with other epigenetic modulators in A375 cells revealed that:
Co-treatment with AITC and panobinostat (B1684620) (an HDAC inhibitor) led to an increased acetylation status of H4K5, H4K8, and H4K12. nih.gov
Conversely, combining AITC with anacardic acid (a HAT inhibitor) counteracted the effect of AITC on the de-acetylation status of these same lysine residues. nih.gov
These findings indicate that AITC's effect on histone acetylation is complex and can be influenced by the activity of both HDACs and HATs.
Table 1: Effect of AITC on Histone H4 Acetylation in A375 Human Melanoma Cells
| Treatment Condition | Effect on Acetylation of H4K5, H4K8, H4K12 | Reference |
| AITC (10µM) + Panobinostat (10 nM) | Increased acetylation | nih.gov |
| AITC (10µM) + Anacardic Acid (50 µΜ) | Abrogated AITC's effect on de-acetylation | nih.gov |
DNA Methylation Regulation
DNA methylation is another critical epigenetic mechanism that typically represses gene expression when it occurs at gene promoters. frontiersin.org The enzymes responsible for this process are DNA methyltransferases (DNMTs). frontiersin.org The role of AITC in regulating DNA methylation appears to be context-dependent, with studies presenting conflicting findings.
Some research indicates that AITC can regulate DNA methylation by reducing it in cancer cells, which may lead to the reactivation of tumor suppressor genes. nih.gov Isothiocyanates, as a class of compounds, are recognized for their influence on DNA methylation processes. researchgate.net However, a study specifically investigating AITC's effects on human malignant melanoma (A375) cells found that exposure to the compound was not associated with changes in DNA methylation levels. nih.gov This discrepancy suggests that AITC's impact on DNA methylation may vary between different cell types and cancer models.
Modulation of Histone Deacetylases (HDACs) and Histone Acetyltransferases (HATs)
The balance between HAT and HDAC activity is crucial for normal cell function, and its disruption is common in many diseases. nih.gov AITC has been identified as a modulator of both these enzyme families. nih.govnih.gov
Studies have demonstrated that dietary isothiocyanates, including AITC, can act as HDAC inhibitors. nih.govnih.govresearchgate.net In human malignant melanoma cells, AITC was shown to decrease the activities of both HDACs and HATs. nih.govnih.gov Furthermore, it caused changes in the protein expression levels of various HDACs and HATs. nih.govnih.gov This dual action on both enzyme types underscores a complex regulatory role. By inhibiting HDAC activity, AITC can promote histone hyperacetylation, an effect linked to the reactivation of epigenetically silenced genes in cancer cells, potentially leading to cell cycle arrest and apoptosis. nih.govnih.gov
Table 2: Summary of AITC's Effects on HDACs and HATs in Malignant Melanoma Cells
| Target Enzyme Family | Effect on Activity | Effect on Protein Expression | Cell Line | Reference |
| HDACs | Decreased | Changes in expression levels | A375 (Human) | nih.govnih.gov |
| HATs | Decreased | Changes in expression levels | A375 (Human) | nih.govnih.gov |
Effects on Histone Methyl Transferases (HMTs)
Histone methylation, catalyzed by histone methyltransferases (HMTs), is a versatile epigenetic mark that can either activate or suppress gene expression depending on the specific lysine residue that is methylated. nih.gov Research has shown that AITC can influence this process by altering the expression of HMTs and affecting specific histone methylation marks. nih.govnih.gov
In studies using human malignant melanoma (A375) cells, AITC treatment resulted in reduced protein expression levels of HMTs. nih.govnih.gov Specifically, the expression of the HMT SET7/9 was significantly diminished in cells treated with AITC. nih.gov This change in HMT expression was accompanied by specific alterations in histone methylation. The investigation revealed that exposure to AITC significantly reduced the tri-methylation levels of histone H3 at lysine 4 (H3K4me3), a mark generally associated with active gene promoters. nih.gov
Table 3: Effects of AITC on Histone Methyltransferases (HMTs) and Histone Methylation in A375 Cells
| Target | Effect | Reference |
| HMT Protein Expression (general) | Reduced | nih.govnih.gov |
| SET7/9 HMT Expression | Significantly diminished | nih.gov |
| Tri-methylation of H3K4 (H3K4me3) | Significantly reduced | nih.gov |
Toxicological Considerations and Risk Assessment
Mechanisms of Toxicity
Allyl isothiocyanate (AITC) demonstrates cytotoxic effects across various cell lines. It has been shown to be cytostatic and cytotoxic to the human colon carcinoma cell line, HT29, by damaging cellular and plasma membrane systems. nih.govmdpi.com In human breast cancer cells, AITC's toxicity is mediated through multiple pathways. nih.gov Studies on MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cells revealed that AITC stimulates the production of reactive oxygen species (ROS) and intracellular Ca²⁺, decreases the mitochondrial membrane potential, and increases the activity of caspases-8, -9, and -3. nih.govresearchgate.net In these cell lines, AITC also reduces the levels of the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax. mdpi.comnih.gov The cytotoxic effects, leading to a reduction in viable cell numbers, have been observed in a dose-dependent manner in MCF-7 cells. iiarjournals.org
The genotoxicity of AITC has been a subject of numerous investigations, with some conflicting results. There is evidence for genotoxic effects in mammalian cells in vitro. nih.gov For instance, AITC was reported to induce chromosomal aberrations in human cells in vitro and aneuploidy in a Chinese hamster cell line. nih.govnih.gov However, it did not induce aneuploidy or cell transformation in human fibroblasts in vitro. nih.gov Comet and micronucleus assays revealed that AITC induced DNA damage in T24 bladder cancer cells. mdpi.com In MCF-7 cells, AITC has been shown to induce DNA damage and condensation. iiarjournals.org Further research indicated that AITC treatment increased the levels of several proteins involved in DNA damage response, such as p-ATM, p-ATR, p53, and BRCA1. iiarjournals.org
AITC is known to induce oxidative stress in cells, a key mechanism of its toxicity. nih.govresearchgate.net This is primarily achieved through the generation of reactive oxygen species (ROS). nih.govresearchgate.netcolab.ws In human breast cancer cells, AITC was found to stimulate ROS production, which contributes to its cytotoxic effects. nih.govresearchgate.net Similarly, in the human cerebrovascular endothelial cell line hCMEC/D3, AITC was shown to generate intracellular ROS. nih.gov
The induction of oxidative stress is further evidenced by its effects on cellular antioxidant defense systems. In diabetic rats, AITC treatment was associated with an increase in lipid peroxidation markers (TBARS) in the liver, indicating oxidative damage. nih.gov Mechanistic studies have shown that the genotoxicity of AITC may be linked to the formation of thiobarbituric acid reactive substances (TBARS) and that radical scavengers can reduce the DNA damage it causes, suggesting the involvement of ROS in its genotoxic effects. researchgate.netcolab.ws While AITC can induce ROS, it also shows a complex interaction with antioxidant enzymes. For example, in diabetic rats, the highest tested dose of AITC led to an increase in the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), key enzymes in counteracting ROS toxicity. nih.gov
As a highly reactive electrophile, AITC can significantly impact the cellular redox balance by interacting with nucleophilic molecules, particularly those containing thiol groups. nih.gov It readily reacts with the free amino and thiol groups of proteins and peptides. nih.gov This interaction is central to its mechanism of toxicity. AITC is known to form adducts with cysteine-containing proteins and the major intracellular antioxidant, glutathione (GSH). nih.gov
This conjugation with GSH and other protein-bound thiol groups can lead to the depletion of the cellular antioxidant pool, disturbing the intracellular redox balance and modifying protein structure and function. nih.gov In a study on diabetic rats, AITC administration led to a decrease in total thiol groups and protein-bound thiol groups in the liver, which was accompanied by increased lipid peroxidation. nih.gov This direct interaction with thiol groups contributes to its pro-oxidant effects. nih.gov Even conjugates of AITC, such as those with glutathione and L-cysteine, have been found to be cytotoxic, which is thought to be due to the release of the free isothiocyanate. nih.gov
Preclinical Toxicity Studies
Acute toxicity studies have established the lethal dose for AITC in rodents. When administered orally in corn oil, the LD₅₀ was reported to be 339 mg/kg of body weight in rats. nih.gov For mice, the subcutaneous LD₅₀ of a 10% solution in corn oil was 80 mg/kg bw. nih.gov A single oral administration in rats (200 and 400 mg/kg bw) and mice (100–800 mg/kg bw) resulted in growth retardation and other non-specific signs of toxicity. nih.gov
| Species | Route of Administration | Vehicle | LD₅₀ (mg/kg bw) |
|---|---|---|---|
| Rat | Oral | Corn Oil | 339 |
| Mouse | Subcutaneous | Corn Oil (10% solution) | 80 |
Short-term and sub-chronic studies have revealed dose-dependent toxicity. In a 14-day study, mice and rats receiving AITC showed a dose-dependent thickening of the stomach mucosa. nih.gov Lethality was observed at doses of ≥ 200 mg/kg bw in rats and ≥ 50 mg/kg bw in mice. nih.gov In a sub-chronic study where male rats were given AITC by oral intubation for up to six weeks, the highest dose (40 mg/kg) caused decreased body and thymus weight, reduced blood glucose, and lower serum globulin levels. nih.govnih.gov This dose also led to histological changes in the kidneys, indicative of renal dysfunction. nih.govnih.gov Based on such studies, the No-Observed-Adverse-Effect Levels (NOAELs) in rats and mice were determined to be in the range of 10 to 25 mg/kg bw/day. mdpi.com
The reproductive and developmental toxicity of AITC has been evaluated in several animal species. Studies involving the administration of AITC during the period of major organogenesis did not find evidence of treatment-related malformations in mice, rats, hamsters, or rabbits. nih.gov Specifically, no significant signs of developmental toxicity were observed in pregnant rats, hamsters, and rabbits at oral doses of up to 18.5, 23.8, and 12.3 mg/kg bw/day, respectively. mdpi.comjsu.edu
| Species | Dose (mg/kg bw/day) | Key Findings |
|---|---|---|
| CD-1 Mouse | up to 28 | No treatment-related malformations; some increase in resorbed fetuses at the highest dose. |
| Wistar Rat | up to 18.5 | No evidence of maternal toxicity or treatment-related malformations; increased resorptions observed. |
| Syrian Hamster | up to 23.8 | No evidence of maternal toxicity or treatment-related malformations. |
| Dutch-belted Rabbit | up to 12.3 | No evidence of maternal toxicity or treatment-related malformations. |
Despite the lack of teratogenic effects, some fetotoxicity has been reported. mdpi.com An increased incidence of resorbed fetuses was noted in mice and rats at higher dose levels. nih.gov AITC may be fetotoxic to mice at doses higher than 6.0 mg/kg bw/day. mdpi.comjsu.edu Furthermore, a study using the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) found a teratogenic index (TI) value greater than 1.5, which suggests moderate teratogenic properties in this model system. jsu.edunih.govresearchgate.net Some sources also caution that AITC may pose a risk to the developing fetus. nj.gov
Organ-Specific Toxicological Effects
This compound (AITC) demonstrates a range of toxicological effects that are specific to various organ systems. The compound's high reactivity contributes to its interactions with biological tissues, leading to outcomes that vary from irritation to cellular damage. The following sections detail the principal toxicological impacts observed in the liver, gastrointestinal and respiratory tracts, skin, and urinary bladder.
Liver Dysfunction
The liver is a primary site for the metabolism of AITC, and studies reveal a complex, sometimes contradictory, role of the compound, exhibiting both hepatotoxic and hepatoprotective properties depending on the context of the study.
In some animal models, AITC administration has been linked to adverse hepatic changes. Feeding AITC to rats resulted in increased concentrations of total lipids and cholesterol in the liver. who.int Another study in diabetic rats found that AITC, irrespective of the dose, increased liver triacylglycerol content. mdpi.com
Conversely, a significant body of research points to AITC's protective effects against liver injury, particularly that induced by other toxins. In a study using a carbon tetrachloride (CCl4)-induced liver injury model in rats, pretreatment with AITC significantly reduced the elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage. daneshyari.com AITC administration also suppressed the reduction of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) and inhibited the increase of malondialdehyde (MDA), a marker of lipid peroxidation. daneshyari.com Histopathological evaluation in the same study confirmed the hepatoprotective effects of AITC against CCl4-induced injury. daneshyari.com
Further supporting its protective role, AITC has been shown to ameliorate hepatic steatosis and inflammation in mouse models of nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov In these studies, AITC treatment led to markedly reduced serum ALT and AST levels, hepatic lipid accumulation, and inflammation. nih.gov The mechanism appears to involve the activation of the NRF2 pathway, an essential transcription factor for antioxidant and detoxifying reactions. nih.gov In a study on acetaminophen-induced liver injury, AITC demonstrated protective effects through the activation of NRF2. nih.gov While AITC treatment did not show significant systemic toxicity to the liver in a human glioblastoma xenograft mouse model, it is noted that high doses can lead to adverse lipid effects. mdpi.comnih.gov
Table 1: Summary of Research Findings on AITC and Liver Function
| Study Model | Observed Effect | Key Findings | Citations |
| Rats fed AITC | Adverse Hepatic Changes | Increased total lipids and cholesterol in the liver. | who.int |
| Diabetic Rats | Increased Liver Triglycerides | AITC increased liver triacylglycerol content. | mdpi.com |
| CCl4-Induced Liver Injury in Rats | Hepatoprotective | Significantly reduced serum ALT and AST; suppressed reduction of SOD and CAT; inhibited elevation of MDA. | daneshyari.com |
| Nonalcoholic Fatty Liver Disease (NAFLD) in Mice | Ameliorated Steatosis and Inflammation | Markedly reduced serum ALT and AST; reduced hepatic lipid accumulation and inflammation. | nih.govnih.gov |
| Acetaminophen-Induced Liver Injury in Mice | Hepatoprotective | Demonstrated protective effects via NRF2 activation. | nih.gov |
Gastrointestinal, Respiratory, and Skin Reactions
AITC is a potent irritant, and its exposure through various routes can lead to significant reactions in the gastrointestinal tract, respiratory system, and on the skin. nih.govcoleparmer.com
Gastrointestinal Reactions Oral exposure to AITC can cause gastrointestinal irritation, characterized by nausea, vomiting, and diarrhea. coleparmer.com In animal studies, administration of AITC caused a thickened mucosal surface of the stomach in both rats and mice at a dose of 50 mg/kg. nih.gov However, some research also indicates a protective role in the stomach. AITC has been shown to markedly inhibit the formation of gastric lesions induced by ethanol, hydrochloric acid, ammonia, and aspirin (B1665792) in rats. researchgate.netovid.com In vitro, AITC has demonstrated cytostatic and cytotoxic effects on human colon carcinoma cell lines (HT29), an activity that was speculated to potentially inhibit the growth of transformed cells in the gastrointestinal mucosa. who.intnih.gov
Respiratory Reactions Inhalation of AITC vapor causes irritation to the respiratory tract and mucous membranes, which can manifest as a cough and sore throat. nih.govcoleparmer.cominchem.orgnj.gov It may also trigger asthmatic attacks due to allergic sensitization of the respiratory tract. coleparmer.comnj.gov Studies in human lung fibroblasts have explored AITC's effects on cellular pathways, showing it can influence fibroblast-myofibroblast transition, a process involved in airway remodeling in chronic respiratory diseases. nih.gov Inhalation of AITC in rats has been shown to evoke pulmonary-cardiac reflexes, indicating an impact on autonomic sensory neurons in the airways. researchgate.net
Skin Reactions AITC is a known vesicant, meaning it can cause blistering upon contact with the skin. coleparmer.com It is a strong irritant, leading to redness, pain, and possible burns. coleparmer.cominchem.org Prolonged or repeated exposure may result in dermatitis and skin sensitization, an allergic reaction that becomes apparent upon re-exposure. coleparmer.cominchem.org Cases of allergic contact dermatitis have been reported in individuals handling plants containing AITC, such as a professional sandwich maker who developed fingertip dermatitis. nih.govnih.gov In controlled human studies, topical application of AITC induces a measurable increase in dermal blood flow, pain, and itch, an effect mediated by the activation of the TRPA1 ion channel. researchgate.netresearchgate.netnih.govchdr.nl
Table 2: Summary of AITC-Induced Reactions
| System | Reaction Type | Specific Effects Noted | Citations |
| Gastrointestinal | Irritation | Nausea, vomiting, diarrhea. | coleparmer.com |
| Cytotoxicity | Cytostatic and cytotoxic to human colon carcinoma cells (HT29). | who.intnih.gov | |
| Gastric Effects | Thickened stomach mucosal surface; inhibition of chemically-induced gastric lesions. | nih.govresearchgate.netovid.com | |
| Respiratory | Irritation | Irritates mucous membranes, causing cough and sore throat. | nih.govcoleparmer.cominchem.orgnj.gov |
| Allergic Sensitization | May cause asthmatic attacks. | coleparmer.comnj.gov | |
| Skin | Irritation/Vesicant | Causes irritation, redness, pain, blistering, and possible burns. | coleparmer.cominchem.org |
| Allergic Dermatitis | Can cause contact dermatitis and skin sensitization. | nih.govcoleparmer.cominchem.orgnih.gov | |
| Vascular Effects | Increases dermal blood flow. | researchgate.netnih.gov |
Urinary Bladder Effects
The urinary bladder is a significant target for the toxicological effects of AITC, primarily because the compound and its metabolites are excreted through urine, leading to direct and prolonged contact with the bladder epithelium. nih.govnih.gov
In carcinogenicity studies, oral administration of AITC to male Fischer 344 rats resulted in an increased, though low, incidence of transitional-cell hyperplasia and papillomas of the urinary bladder. nih.gov A single instillation of AITC directly into the urinary bladder of female rats caused acute toxic damage, including hemorrhage, inflammation, and vacuolar degeneration of the mucosal tissues. nih.gov Studies comparing AITC with benzyl (B1604629) isothiocyanate (BITC) found that BITC caused more profound toxic damage to the bladder than AITC when instilled directly. nih.gov
Research into AITC's effects on bladder cancer cell lines reveals a selective toxicity. It potently inhibits the proliferation of both human and rat bladder carcinoma cells at low concentrations (IC50 of 2.7–3.3 μM), inducing G2/M phase cell cycle arrest and apoptosis. nih.govmdpi.comresearchgate.net In stark contrast, AITC is significantly less toxic to normal human urothelial cells (IC50 of 69.4 μM). nih.govmdpi.comresearchgate.net This selective toxicity is attributed to the high concentrations of AITC and its metabolites, such as N-acetyl-S-(N-allylthiocarbamoyl)cysteine, that accumulate in the urine and, consequently, in bladder tissues following oral administration. nih.govnih.govoup.com Urinary concentrations of AITC equivalents can be hundreds of times higher than those found in blood plasma. nih.gov
Table 3: Research Findings on AITC's Effects on the Urinary Bladder
| Study Type | Model | Key Findings | Citations |
| Carcinogenicity Study | Male Fischer 344 Rats | Increased incidence of transitional-cell hyperplasia and papillomas after oral administration. | nih.gov |
| Direct Instillation | Female F344 Rats | Caused acute toxic damage including hemorrhage and inflammation. | nih.gov |
| In Vitro Cell Study | Human & Rat Bladder Carcinoma Cells | Potent inhibition of proliferation (IC50 = 2.7–3.3 μM); induced G2/M arrest and apoptosis. | nih.govmdpi.comresearchgate.net |
| In Vitro Cell Study | Normal Human Urothelial Cells | Markedly lower toxicity (IC50 = 69.4 μM). | nih.govmdpi.comresearchgate.net |
| Pharmacokinetic Study | Rats | Urinary levels of AITC and its metabolites were found to be orders of magnitude higher than in plasma. | nih.govnih.govoup.com |
Agricultural Applications and Environmental Fate
Biofumigation and Soil-borne Disease Control
Biofumigation is an agricultural practice that involves incorporating plant material, particularly from the Brassicaceae family, into the soil to manage soil-borne diseases. cabidigitallibrary.orgmissouri.edu The process relies on the release of isothiocyanates, such as AITC, upon the breakdown of glucosinolates in the plant tissue. mdpi.commissouri.edu AITC has demonstrated broad-spectrum activity, effectively controlling various soil-borne pathogens. nih.govmissouri.edu It is considered a promising alternative to synthetic chemical fumigants, offering a more environmentally friendly approach to soil pest management. nih.govmissouri.edu Commercially available formulations of AITC are used to suppress fungal pathogens including Fusarium, Pythium, Rhizoctonia, Phytophthora, and Sclerotium. missouri.edu
Allyl isothiocyanate exhibits significant nematicidal properties against a variety of plant-parasitic nematodes. researchgate.netnih.gov It is considered the principal nematicidal component in materials derived from Brassica juncea (oriental mustard). researchgate.net In vitro studies have demonstrated its efficacy in causing paralysis and mortality in nematodes. For instance, against the root-knot nematode Meloidogyne incognita, pure AITC induced paralysis in second-stage juveniles (J2) with an EC50 of 6.6 mg/L after three days of incubation. nih.govacs.org
Research has quantified the lethal concentration (LC50) of AITC for several agriculturally important nematode species. These findings highlight the variable sensitivity of different nematodes to the compound. AITC also affects nematode egg hatching, inhibiting the hatch of Heterodera glycines and Meloidogyne incognita eggs, while interestingly stimulating the hatching of Heterodera schachtii cysts at certain concentrations. researchgate.net
| Nematode Species | LC50 (µg/mL) |
|---|---|
| Caenorhabditis elegans | 10.3 |
| Heterodera glycines (Soybean cyst nematode) | 14.9 |
| Pratylenchus neglectus (Root-lesion nematode) | 16.0 |
| Meloidogyne incognita (Southern root-knot nematode) | 17.0 |
| Pratylenchus penetrans (Northern lesion nematode) | 20.3 |
| Meloidogyne hapla (Northern root-knot nematode) | 24.1 |
| Heterodera schachtii (Sugar beet cyst nematode) | 30.8 |
This compound also possesses herbicidal properties, contributing to weed suppression when glucosinolate-containing plants are used as biofumigants. nih.govmdpi.com Seed meals from Brassica species, which release AITC upon hydrolysis, have been shown to inhibit the seedling emergence of various weeds. cambridge.org For example, brown mustard seedmeal, a primary source of AITC, can completely inhibit the emergence of sicklepod at a 0.5% (w/w) concentration in soil. cambridge.org The phytotoxicity of these seedmeals is linked to both the type and concentration of the isothiocyanates they produce. cambridge.org Studies have noted that AITC released from Brassica juncea can effectively limit the growth of weeds such as redroot pigweed. mdpi.com
Fumigation with this compound significantly influences the structure and diversity of soil microbial communities, with differing effects observed between bacterial and fungal populations. nih.govacs.orgnih.gov Research indicates that AITC fumigation tends to reduce the diversity of soil bacteria, at least temporarily, while stimulating the diversity of the soil fungal community in the long term. nih.govacs.org The impact on fungal community structure is often more pronounced than on bacterial communities. nih.govacs.org
Studies have shown that AITC application alters the relative abundance of various microbial genera. nih.govnih.gov For instance, the application of AITC can lead to a decrease in the relative abundance of bacterial genera such as Planctomycetes and Acinetobacter, while increasing the abundance of beneficial bacteria like Pseudomonas, Bacillus, and Sphingomonas. nih.gov These latter groups are known for their ability to degrade organic pollutants. nih.gov In contrast, fungal genera such as Trichoderma and Neurospora may decrease, while others like Aspergillus, Fusarium, and Penicillium can increase in abundance following AITC treatment. nih.govnih.gov Some research also indicates that AITC can selectively increase the proportion of Firmicutes, a phylum containing bacteria known to be antagonistic to plant pathogens. frontiersin.org
| Microbial Group | Genera with Increased Abundance | Genera with Decreased Abundance |
|---|---|---|
| Bacteria | Lysobacter, Sphingomonas, Pseudomonas, Luteimonas, Pseudoxanthomonas, Bacillus | Planctomycetes, Acinetobacter, Pseudodeganella, RB41 |
| Fungi | Aspergillus, Cladosporium, Fusarium, Penicillium, Saccharomyces | Trichoderma, Neurospora, Lasiodiplodia |
Environmental Degradation and Persistence
This compound is characterized by its rapid degradation in the soil environment. acs.orgusda.gov Its persistence is generally short, with reported half-lives ranging from less than 10 minutes to between 20 and 60 hours in soil. acs.orgacs.orgusda.gov The rate of degradation is influenced by several environmental factors.
The degradation process appears to be primarily chemical rather than biological, as studies have shown no significant difference in the degradation half-life between regular and autoclaved (sterilized) soil. acs.orgacs.org However, other research suggests microbial catabolism does play a role, noting that AITC concentrations were significantly higher in autoclaved soils compared to non-autoclaved ones. capes.gov.br
| Factor | Impact on Degradation Rate | Source |
|---|---|---|
| High Organic Carbon & Total Nitrogen | Increases degradation rate | usda.gov |
| Increasing Soil Moisture | Increases degradation rate | usda.gov |
| Increasing Temperature (10°C to 45°C) | Decreases persistence (increases degradation) | usda.govcapes.gov.br |
| Soil Texture (Sandy Loam vs. Clay Loam) | Higher AITC concentration (slower degradation) in sandy loam | capes.gov.br |
The degradation of this compound in the environment, particularly in aqueous solutions and soil, leads to the formation of various breakdown products. nih.govtandfonline.com The specific products formed and the degradation pathway can be influenced by environmental conditions such as pH. srce.hrnih.gov In aqueous solutions, the decomposition of AITC is not a simple hydrolysis but involves addition reactions to the isothiocyanate group. tandfonline.com
Under alkaline conditions, the hydrolysis of AITC is facilitated, leading to the formation of thiourea. srce.hrresearchgate.net Other identified decomposition products in aqueous solutions include allyl allyldithiocarbamate, diallyl tetra- and penta-sulfide, and N,N'-diallylthiourea. tandfonline.com In soil, the degradation of the parent glucosinolate (sinigrin) can yield both AITC and 3-butenenitrile, with the ratio depending on soil properties like iron content and pH. nih.govresearchgate.net Generally, the resulting nitriles are considered more stable and less toxic than their corresponding isothiocyanates. nih.govresearchgate.net
The mobility and fate of this compound in the soil are influenced by its interaction with soil particles. AITC can be adsorbed to soil components, with a more rapid degradation observed in soils with higher levels of organic carbon, suggesting a reaction with and inactivation by organic material. usda.gov The compound's low soil mobility can be a limiting factor for its efficacy as a fumigant. consensus.app
Soil texture affects AITC concentration and mobility; for example, sandy loam soils have been found to retain higher concentrations of AITC compared to clay loam soils. capes.gov.br The mobility of AITC in soil can be enhanced by the addition of certain nonionic surfactants, which may influence the sorption/desorption equilibrium and increase the compound's distribution in the soil profile. consensus.app
Impact on Plant Defense Responses
This compound (AITC) plays a significant role in mediating plant defense mechanisms. As a volatile secondary metabolite derived from the enzymatic hydrolysis of glucosinolates in Brassicaceae family plants, AITC is a key component of the plant's defense arsenal (B13267) against herbivores and pathogens. wikipedia.orgbris.ac.uk Its release is typically triggered by tissue damage, which allows the myrosinase enzyme to come into contact with its precursor, sinigrin (B192396). wikipedia.orgbris.ac.uk This interaction produces the pungent and volatile AITC, which acts as a repellent to herbivores. bris.ac.uk Beyond direct deterrence, AITC influences a plant's internal defense signaling and can affect neighboring plants.
Induction of Stress Responses in Plants
Exposure to this compound vapor can trigger a complex and rapid series of stress responses within plants at a molecular level. Research on the model plant Arabidopsis thaliana has shown that AITC induces a significant transcriptional reprogramming, affecting a multitude of biological processes. nih.gov This response involves the upregulation of genes associated with various stress stimuli, including heat stress and oxidative stress. nih.gov
Key stress responses induced by AITC include:
Oxidative Stress: AITC exposure leads to the generation of reactive oxygen species (ROS) and depletion of glutathione (B108866), a crucial antioxidant. cabidigitallibrary.org This state of oxidative stress is a common plant defense strategy against pathogens. nih.gov
Stomatal Closure: AITC induces stomatal closure, a defensive tactic that can prevent pathogen entry and reduce water loss during herbivore attacks. cabidigitallibrary.org This response is also linked to the generation of ROS. cabidigitallibrary.org
Cell Cycle Alteration: Non-lethal concentrations of AITC can cause a shift in the cell cycle of Arabidopsis thaliana, leading to an accumulation of cells in the S-phase and a reduction in non-replicating phases. cabidigitallibrary.org This cell cycle arrest is thought to be part of a broader defensive strategy, potentially redirecting resources towards defense and repair. cabidigitallibrary.org
Gene Expression Reprogramming: Studies have identified a wide range of genes that are differentially expressed upon AITC treatment. These genes are involved in glucosinolate metabolism, sulfate (B86663) uptake, heat shock responses, and cell death mechanisms, indicating a broad and multifaceted stress response. nih.gov For instance, in Arabidopsis thaliana, AITC exposure up-regulates the gene for cyclin-dependent kinase A while down-regulating several genes encoding mitotic proteins, suggesting an inhibition of cell division processes as part of the defense response. cabidigitallibrary.org
In a study on pakchoi under drought conditions, the application of AITC was found to mitigate drought stress by promoting stomatal closure, enhancing antioxidant enzyme activities, and modulating glucosinolate metabolism. nih.gov This suggests that AITC can prime the plant to better withstand abiotic stressors. nih.govnih.gov
Table 1: Selected Plant Responses to this compound (AITC) Exposure
| Response Type | Specific Effect Observed | Plant Species Studied | Reference |
|---|---|---|---|
| Transcriptional Reprogramming | Upregulation of genes for heat stress, oxidative stress, and defense. | Arabidopsis thaliana | nih.gov |
| Physiological Defense | Induction of stomatal closure through a ROS-dependent process. | Arabidopsis thaliana, Vicia faba | cabidigitallibrary.orgnih.gov |
| Cellular Process | Shift in cell cycle distribution, with accumulation of cells in S-phases. | Arabidopsis thaliana | cabidigitallibrary.org |
| Metabolic Regulation | Modulation of glucosinolate metabolism to maintain balance between glucosinolates and isothiocyanates under drought stress. | Pakchoi (Brassica rapa L. ssp. chinensis) | nih.gov |
| Intracellular Transport | Inhibition of actin-dependent intracellular transport, leading to reduced organelle movement. | Arabidopsis thaliana | researchgate.net |
Plant-Plant Interaction Signaling
Volatile organic compounds (VOCs), such as AITC, are crucial chemical signals in plant-plant communication. nih.govnih.govmdpi.com When a plant is damaged, it releases a plume of VOCs that can be perceived by neighboring plants, which may then prime their own defenses in anticipation of a potential threat. nih.govnih.govresearchgate.net This phenomenon, often referred to as "eavesdropping," is a key aspect of community-level plant defense. mdpi.com
AITC functions as an allelochemical, a compound released by one plant that affects the growth and development of another. nih.govresearchgate.netmdpi.com Its role in plant-plant signaling is primarily observed through these allelopathic effects.
Inhibition of Germination and Growth: AITC released from decaying Brassicaceae residues into the soil can inhibit the seed germination and seedling growth of other plants, including various weeds and even other crop species. cabidigitallibrary.orgnih.gov This allelopathic suppression helps the AITC-producing plant reduce competition for resources. nih.gov For example, one study demonstrated that AITC significantly inhibited the seedling growth of certain radish varieties (Raphanus sativus L.) at specific concentrations. cabidigitallibrary.org
Mode of Action: Allelochemicals like AITC can exert their effects through various mechanisms, including disrupting cell division, altering membrane permeability, and inhibiting enzyme activity in the target plant. researchgate.net The release of these volatile compounds can signal to nearby plants about the presence of a stressor, such as herbivory, prompting them to activate their own defense pathways. nih.govresearchgate.net
While the release of AITC is a clear defense signal against herbivores, its function as a specific warning signal to neighboring plants is part of the broader communication network mediated by a complex blend of herbivore-induced plant volatiles (HIPVs). bris.ac.ukmdpi.com Plants can perceive these chemical cues, leading to the priming or direct induction of their defenses, which ultimately enhances their resilience to future attacks. nih.govmdpi.com
Table 2: Allelopathic Effects of this compound (AITC) on Different Plant Species
| Target Plant Species | Observed Effect | Context | Reference |
|---|---|---|---|
| Radish (Raphanus sativus) - Red round & Black varieties | Significant inhibition of seedling growth at 0.01% and 0.02% concentrations. | Laboratory experiment with AITC solutions. | cabidigitallibrary.org |
| Radish (Raphanus sativus) - White & Red cylindrical varieties | Seedling growth was not significantly inhibited. | Laboratory experiment with AITC solutions. | cabidigitallibrary.org |
| Various weeds and plants | Inhibition of seed germination and/or growth. | General observation in studies on allelopathy and biofumigation. | researchgate.netnih.gov |
| Arabidopsis thaliana | Inhibition of growth and/or seed germination. | Laboratory experiment with AITC vapor. | researchgate.net |
Research Methodologies and Translational Challenges
In Vitro and In Vivo Model Systems
The study of AITC's biological effects relies heavily on both in vitro (cell-based) and in vivo (animal) models. These systems allow researchers to investigate the molecular mechanisms of AITC and observe its physiological effects in a controlled environment.
In Vitro Models: A wide array of cancer cell lines has been employed to study the anti-cancer properties of AITC. These models are crucial for initial screening and mechanistic studies. For instance, research has utilized human glioblastoma GBM8401/luc2 cells to examine AITC's effects on brain tumors. nih.govmdpi.com Studies have also been conducted on ovarian cancer cell lines, such as the 2008 cell line, and lung cancer cell lines like A549 and HOP62, to evaluate the efficacy of AITC in inhibiting cell growth. nih.gov The compound has demonstrated cytotoxic effects in a dose-dependent manner on the MCF-10A human breast epithelial cell line and has been studied in HT29 human colorectal cancer cells. nih.gov Research has also shown its activity against human bladder cancer cells, cervical cancer cells, hepatoma cells, and cisplatin-resistant oral cancer cells. mdpi.com These in vitro studies are fundamental in elucidating the pathways through which AITC exerts its effects, such as the induction of apoptosis and cell cycle arrest. nih.govnih.gov
In Vivo Models: To validate in vitro findings, researchers use animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are common. For example, the anti-tumor activity of AITC has been tested in a human glioblastoma cell xenograft model using BALB/c nude mice. mdpi.com Similarly, the synergistic effects of AITC with other drugs have been demonstrated in xenograft animal models using ovarian cancer cells. nih.gov Fischer 344 rats and B6C3F1 mice have been used in disposition and toxicity studies to understand how AITC is metabolized and distributed in the body, which helps explain species- and sex-specific effects. nih.govnih.gov Animal models of inflammation are also utilized to investigate the anti-inflammatory properties of AITC. researchgate.netnih.gov These models, such as those inducing ear edema, help in screening for anti-inflammatory activity. encyclopedia.pub
Table 1: Examples of In Vitro and In Vivo Models in AITC Research
| Model Type | Specific Model | Research Focus | Reference |
|---|---|---|---|
| In Vitro | GBM8401/luc2 (Human Glioblastoma) | Induction of apoptosis, anti-tumor activity | nih.govmdpi.com |
| In Vitro | 2008 (Ovarian Cancer) & A549 (Lung Cancer) | Synergistic effects with cisplatin (B142131), cell growth inhibition | nih.gov |
| In Vitro | HT29 (Colorectal Cancer) | Inhibition of cell migration and invasion | mdpi.com |
| In Vivo | BALB/c Nude Mice (Glioblastoma Xenograft) | Anti-tumor effects, inhibition of tumor growth | mdpi.com |
| In Vivo | Fischer 344 Rats & B6C3F1 Mice | Pharmacokinetics, metabolism, and disposition | nih.govnih.gov |
Analytical Methods for AITC and its Metabolites
Accurate quantification of AITC and its metabolites in biological and other matrices is essential for research. Various analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method. A reversed-phase (RP)-HPLC method has been developed for the estimation of AITC, for example in phytosomes of black mustard extract. nih.gov This method typically uses a C18 column with an isocratic elution of a water and methanol (B129727) mixture, and detection is performed using a UV detector at a specific wavelength, such as 246 nm. nih.gov HPLC has also been employed for the analysis of isothiocyanates and their degradation products. researchgate.netresearchgate.net
Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) is another common technique, particularly for volatile compounds like AITC. nih.govscispace.com This method is used to determine the amounts of isothiocyanates and related compounds in extracts from sources like mustard and horseradish. nih.gov However, some isothiocyanates can be thermally unstable, which can be a limitation of GC analysis. acs.org
To overcome the limitations of GC and to analyze both AITC and its more polar metabolites simultaneously, methods based on Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC/MS/MS) have been developed. nih.gov These methods often involve a derivatization step to improve the analysis of AITC by liquid chromatography. nih.govresearchgate.net For instance, AITC can be derivatized with N-(tert-butoxycarbonyl)-L-cysteine methyl ester for UHPLC/electrospray ionization mass spectrometry (UHPLC/ESI-MS) analysis. nih.gov This allows for the sensitive and simultaneous determination of AITC and its phase II metabolites in biological samples like mouse serum, which is crucial for pharmacokinetic studies. nih.gov
Table 2: Analytical Methods for AITC
| Method | Typical Use | Key Features | Reference |
|---|---|---|---|
| RP-HPLC-UV | Quantification of AITC in extracts | C18 column, isocratic elution (water:methanol), UV detection at 246 nm | nih.gov |
| GC/MS | Analysis of volatile AITC and related compounds | Confirmation of compound identity, quantification in extracts | nih.govscispace.com |
| UHPLC/MS/MS | Simultaneous analysis of AITC and its metabolites in biological fluids | Often involves derivatization for improved detection, high sensitivity and selectivity | nih.govresearchgate.net |
Bioavailability and Pharmacokinetics in Research Models
Understanding the bioavailability and pharmacokinetics of AITC is critical for interpreting research findings and for any potential therapeutic development. Studies in animal models have provided key insights into its absorption, distribution, metabolism, and excretion.
Following oral administration in rats and mice, AITC is readily absorbed. nih.gov The primary route of excretion is through the urine (50-80% of the dose), with smaller amounts eliminated in the feces (3-12%) and expired air (3-15%). nih.govnih.gov
Significant species differences in metabolism have been observed. In rats, the major metabolic pathway is glutathione (B108866) conjugation, leading to the excretion of a mercapturic acid, N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine, as the main urinary metabolite. nih.govnih.gov In contrast, hydrolysis appears to be the major metabolic pathway in mice, with inorganic thiocyanate (B1210189) being the predominant metabolite found in urine. nih.gov Mice also excrete the same major mercapturic acid metabolite as rats, along with other metabolites. nih.gov
Sex-related differences have also been noted. In rats, while the metabolism of AITC is similar between males and females, male rats excrete a more concentrated urine, which may contribute to the observed toxicity in the bladder of male rats. nih.gov Furthermore, studies have shown a greater retention of AITC-derived radioactivity in the bladder tissue of male rats compared to females. nih.gov The clearance of AITC from tissues is generally rapid in both rats and mice. nih.gov The development of sensitive analytical methods has enabled the detection of AITC in mouse serum for the first time, facilitating more detailed pharmacokinetic studies. nih.gov
Table 3: Pharmacokinetic Parameters of AITC in Rodent Models
| Parameter | Finding in Rats | Finding in Mice | Reference |
|---|---|---|---|
| Primary Excretion Route | Urine (70-80%) | Urine (50-80%) | nih.govnih.gov |
| Major Metabolic Pathway | Glutathione Conjugation | Hydrolysis | nih.gov |
| Major Urinary Metabolite | N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine | Inorganic thiocyanate, N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine | nih.govnih.gov |
| Sex Differences (Rats) | Higher concentration of metabolites in male rat urine; greater retention in male bladder tissue. | N/A | nih.govnih.gov |
Delivery Systems for Enhanced Efficacy
A major hurdle in the potential application of AITC is its inherent instability and low aqueous solubility. nih.gov To overcome these issues, researchers are exploring various drug delivery systems to protect the compound and enhance its efficacy.
One approach is the use of phytosomes. A reversed-phase HPLC method has been validated for estimating AITC content within phytosomes formulated from black mustard extract, indicating research into this type of lipid-based vesicular delivery system. nih.gov
Nanotechnology offers another promising avenue. AITC has been conjugated with silicon quantum dots (AITC-SiQDs) to create a novel delivery system. researchgate.net Studies have shown that these AITC-SiQDs retain the anti-cancer properties of AITC at high doses while mitigating some of the undesirable stimulatory effects observed at low doses. researchgate.net Encapsulating AITC within polymeric nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), has also been shown to significantly improve its stability. researchgate.net For instance, after 120 hours of incubation, nearly 21% of AITC remained within the nanoparticles, whereas only 1% of free AITC was left in an aqueous solution. researchgate.net These advanced delivery systems aim to improve the bioavailability and targeted delivery of AITC, which is a critical step for its potential clinical use. nih.gov
Synergistic Effects with Other Compounds
The combination of AITC with other therapeutic agents is being investigated as a strategy to enhance anti-cancer effects and potentially reduce toxicity.
A notable example is the synergy between AITC and the chemotherapy drug cisplatin. In vitro studies have demonstrated that the combination of AITC and cisplatin synergistically inhibits the growth of cancer cells, including ovarian and lung cancer cell lines. nih.gov This combination was shown to enhance apoptosis and was also validated in an in vivo xenograft model, where it led to significantly greater tumor growth inhibition compared to either compound used alone, without increasing systemic toxicity. nih.gov
AITC has also been studied in combination with other naturally occurring isothiocyanates. A study on non-small cell lung cancer A549 cells found a synergistic effect when AITC was combined with sulforaphane (B1684495) (SFN), another isothiocyanate found in cruciferous vegetables. nih.govnih.gov The combined treatment resulted in a stronger inhibition of cancer cell growth, more extensive cell cycle arrest, and increased apoptosis compared to the individual treatments. nih.gov This synergistic action may allow for the use of lower doses of each compound, potentially minimizing the risk of developing drug resistance. nih.gov The combination of AITC with the antifungal drug fluconazole (B54011) has also shown synergistic activity against Candida albicans biofilms. researchgate.net
Challenges in Clinical Translation
Despite promising preclinical data, the translation of AITC from a laboratory compound to a clinical therapeutic is fraught with challenges. A primary obstacle is its chemical nature; AITC is volatile, unstable, and has low aqueous solubility and bioavailability. nih.govmdpi.com Its pungent odor also presents a challenge for patient compliance. mdpi.com When stored at room temperature, AITC can degrade significantly, losing a substantial percentage of its potency over time. mdpi.com
These physicochemical properties make formulation and delivery difficult. nih.govmdpi.com While research into novel delivery systems like nanoparticles is ongoing, these add layers of complexity and cost to development. nih.govresearchgate.net Furthermore, although many in vitro and in vivo studies have demonstrated anti-cancer and anti-inflammatory effects, the evidence in humans remains inadequate. mdpi.comnih.gov There is a need for well-designed clinical trials to establish efficacy and safety in humans. The biphasic (dose-dependent) effects observed in some studies, where low doses may stimulate certain cellular processes that high doses inhibit, further complicate the determination of an effective and safe therapeutic window. researchgate.net Overcoming these hurdles related to stability, delivery, and clinical validation is essential for the future therapeutic potential of AITC. mdpi.com
Q & A
Q. What safety protocols are critical when handling AITC in laboratory settings?
AITC poses significant hazards, including acute toxicity (oral, dermal, inhalation), skin/respiratory sensitization, and aquatic toxicity . Researchers must:
- Use personal protective equipment (PPE): nitrile gloves, goggles, and fume hoods to prevent exposure.
- Store AITC away from heat and incompatible substances (e.g., oxidizing agents).
- Follow disposal guidelines for hazardous waste, particularly due to its aquatic toxicity (Chronic Hazard Category 1) .
- Note that IFRA guidelines currently recommend against its use in fragrances due to insufficient safety data, highlighting the need for rigorous risk assessments in experimental designs .
Q. Which analytical methods are most reliable for quantifying AITC purity and stability in formulations?
Standard methods include:
- Gas chromatography (GC) with flame ionization detection (FID) to monitor impurities (e.g., allyl thiocyanate) and batch consistency .
- Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) to verify structural integrity and detect degradation products like diallylthiourea .
- UV-Vis spectroscopy for tracking stability in corn oil matrices, with recoveries >99% under controlled storage conditions .
Q. How does AITC modulate neurobiological pathways in cognitive function studies?
In rodent models, AITC enhances acetylcholine levels, a neurotransmitter critical for memory and learning. Methodologies include:
- Administering AITC via oral gavage (e.g., 25–400 mg/kg doses) and measuring acetylcholinesterase activity in brain tissue .
- Behavioral assays (e.g., Morris water maze) to assess cognitive improvements, though human extrapolation requires further validation .
Advanced Research Questions
Q. What experimental design considerations are essential for studying AITC’s chemopreventive effects in cancer models?
- Model selection : Use in vitro (e.g., glioblastoma GBM8401/luc2 cells) and in vivo (e.g., F344/N rat carcinogenesis bioassays) systems to evaluate apoptosis induction and tumor suppression .
- Dosage optimization : Chronic studies employ corn oil-based formulations (0.05–0.5% v/v) to ensure stability and bioavailability .
- Molecular endpoints : Assess Nrf2 activation, lysine acetylation/methylation marks, and downregulation of pro-inflammatory markers (e.g., VCAM-1) .
Q. How does AITC’s stability in aqueous solutions influence its experimental applications, and what decomposition products arise?
AITC degrades in pH-dependent pathways:
- In alkaline conditions (pH 8), major products include allylamine, diallylthiourea, and carbon disulfide.
- Acidic/buffered solutions (pH 4–6) yield allyl mercaptan and diallyl sulfide .
- Methodological mitigation : Use HPLC or GLC to track degradation kinetics. Stabilize AITC in anhydrous solvents (e.g., corn oil) and avoid prolonged exposure to heat (>36°C) .
Q. How should researchers address contradictions in carcinogenicity risk assessments of AITC?
- Animal data : NTP studies report clear evidence of carcinogenicity in rats (forestomach tumors) but no evidence in mice .
- Human extrapolation : IARC classifies AITC as Group 3 (“not classifiable”) due to absent epidemiological data. Prioritize mechanistic studies on species-specific metabolic pathways (e.g., glutathione conjugation) and dose-response relationships .
Q. What methodologies enable comparative analysis of AITC’s bioactivity against other isothiocyanates (ITCs)?
- Antimicrobial assays : Compare minimum inhibitory concentrations (MICs) against pathogens (e.g., AITC vs. phenethyl ITC) using broth microdilution .
- Anticancer profiling : Use flow cytometry to contrast apoptosis induction (e.g., AITC’s high efficacy in melanoma vs. 3-methyl-2-butyl ITC’s moderate activity) .
- Structure-activity relationships (SAR) : Correlate thiocyanate group geometry (e.g., linear SCN in AITC) with ionization potential and reactivity via DFT calculations .
Q. What molecular targets validate AITC’s therapeutic potential in malignant melanoma models?
- In vitro : AITC modulates lysine acetylation/methylation, altering histone deacetylase (HDAC) activity and chromatin remodeling .
- In vivo : Xenograft models show reduced tumor growth via Nrf2-mediated antioxidant responses and downregulation of PI3K/Akt pathways .
- Dosage : Optimize topical or intraperitoneal delivery to bypass systemic toxicity (e.g., LD₅₀ of 200 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
